1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde
Overview
Description
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is an organic compound that features a pyrazole ring substituted with a tetrahydropyranyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde typically involves the protection of the pyrazole ring with a tetrahydropyranyl group. This can be achieved through the reaction of pyrazole with dihydropyran in the presence of an acid catalyst. The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Chemical Reactions Analysis
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tetrahydropyranyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently.
Scientific Research Applications
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of fine chemicals and as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde can be compared with other pyrazole derivatives, such as:
1-(2-Tetrahydropyranyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(2-Tetrahydropyranyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with the aldehyde group at a different position, which can influence its reactivity and applications.
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in cross-coupling reactions for the synthesis of biaryl compounds.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl-protected pyrazole ring and the reactive aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKATJHBJPFKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390375 | |
Record name | 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957483-88-4 | |
Record name | 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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